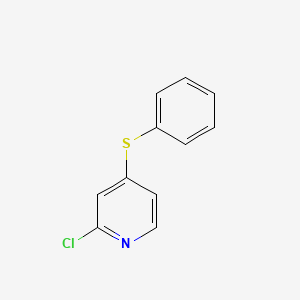

2-Chloro-4-(phenylthio)pyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry Building Blocks

Pyridine derivatives are integral to the fields of organic synthesis and medicinal chemistry, serving as pivotal structural components in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov Their importance is underscored by their presence in a significant number of FDA-approved drugs, where the pyridine moiety often plays a crucial role in binding to biological targets and modulating pharmacological activity. nih.gov As building blocks, functionalized pyridines offer chemists a robust platform for the construction of complex molecules through a variety of chemical transformations. nist.gov

Importance of Halogenated and Thioether-Substituted Heterocycles in Synthetic Strategies

The introduction of halogen atoms and thioether groups into heterocyclic scaffolds is a well-established strategy for enhancing the synthetic utility and biological potential of a molecule. Halogenation can significantly influence a compound's reactivity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates. nih.gov Nucleophilic aromatic substitution (SNAr) reactions of halopyridines, for instance, are fundamental transformations in organic synthesis. wikipedia.orgnih.gov

Similarly, the thioether linkage is a key feature in many biologically active compounds. Aryl thioethers are not only stable but also participate in a range of biological interactions. The synthesis of aryl thioethers, often achieved through the reaction of a haloaromatic compound with a thiol, is a cornerstone of modern synthetic methodology. chemrxiv.org

Rationale and Scope of Research on 2-Chloro-4-(phenylthio)pyridine

The compound this compound incorporates both a reactive chloro substituent and a phenylthio group on the pyridine core. This unique combination of functionalities makes it a particularly interesting target for research. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, providing a handle for further functionalization. wikipedia.orgnih.gov The phenylthio group at the 4-position can also be modulated, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and biological activity of the molecule.

Research into this compound and its analogues is driven by the potential to generate libraries of novel compounds for screening in drug discovery programs and for the development of new synthetic methodologies. The differential reactivity of the two substituents allows for selective transformations, making it a versatile intermediate for creating diverse molecular structures.

Historical Development of Pyridine Chemistry Relevant to Substituted Analogues

The journey of pyridine chemistry began in the mid-19th century, with its initial isolation from coal tar. The elucidation of its aromatic, benzene-like structure was a significant milestone. Key synthetic advancements, such as the Hantzsch pyridine synthesis, provided the first general methods for constructing the pyridine ring from acyclic precursors. Later, the Chichibabin pyridine synthesis offered an improved route to pyridine itself.

The development of methods to selectively introduce substituents onto the pyridine ring has been a major focus of research. The synthesis of chloropyridines, for example, can be achieved through various methods, including the direct chlorination of pyridine or the treatment of pyridine-N-oxides with chlorinating agents. nih.gov These historical developments have laid the groundwork for the synthesis of complex substituted pyridines like this compound.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₈ClNS | 221.71 | Not available |

| 2-Chloropyridine (B119429) | C₅H₄ClN | 113.54 | 109-09-1 |

| Thiophenol | C₆H₆S | 110.18 | 108-98-5 |

| 2,4-Dichloropyridine (B17371) | C₅H₃Cl₂N | 147.99 | 26452-80-2 |

| 2-Chloro-4-(methylthio)pyridine | C₆H₆ClNS | 159.64 | 71506-83-7 |

Research Findings on the Synthesis of this compound

While specific, detailed research publications focusing solely on this compound are not extensively documented in readily available literature, its synthesis can be logically inferred from established principles of organic chemistry and studies on analogous compounds.

A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable dichloropyridine precursor with thiophenol. The starting material of choice would be 2,4-dichloropyridine. In this reaction, the position of nucleophilic attack is crucial. Generally, in nucleophilic aromatic substitution reactions of dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. stackexchange.com This selectivity is attributed to the electronic properties of the heterocyclic ring.

The reaction would typically be carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be employed to facilitate the reaction.

Proposed Synthesis of this compound:

The reaction proceeds via a Meisenheimer complex, a key intermediate in SNAr reactions. The greater electrophilicity of the C4 position in the pyridine ring directs the regioselective attack of the thiophenolate.

Further research on related systems, such as the reaction of 2-chloropyridines with various nucleophiles, supports the feasibility of this synthetic approach. wikipedia.orgnih.gov Studies on the synthesis of other 2,4-disubstituted pyridines also provide a strong precedent for the successful preparation of the target molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNS |

|---|---|

Molecular Weight |

221.71 g/mol |

IUPAC Name |

2-chloro-4-phenylsulfanylpyridine |

InChI |

InChI=1S/C11H8ClNS/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H |

InChI Key |

DTWGZYZQUZUDLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Phenylthio Pyridine and Its Key Precursors

De Novo Synthesis of the Pyridine (B92270) Ring System Bearing Key Substituents

The de novo synthesis of the pyridine ring involves constructing the heterocyclic core from acyclic precursors. This approach is advantageous as it allows for the strategic placement of substituents, such as the phenylthio group, during the ring formation process.

Ring-Closure Reactions for Pyridine Core Formation

Ring-closure reactions are a foundational strategy for assembling the pyridine scaffold. Most syntheses of pyridine rings rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org These methods involve the formation of the six-membered ring through the reaction of simpler, non-cyclic starting materials.

Classic named reactions for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses. acsgcipr.org The Hantzsch synthesis, for instance, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, which initially yields a dihydropyridine that must be subsequently oxidized to the aromatic pyridine. acsgcipr.org Modifications of these classical methods can be employed to introduce a 4-phenylthio substituent by selecting appropriately functionalized starting materials. For example, a β-ketoester or an enamine bearing a phenylthio group at the appropriate position could serve as a key precursor in a Bohlmann-Rahtz type synthesis. acsgcipr.org

Another powerful strategy involves ring-closing metathesis (RCM) of suitably configured nitrogen-containing dienes, followed by oxidation or elimination steps to furnish the aromatic pyridine ring. rsc.orgorganic-chemistry.org This modern approach offers a high degree of flexibility in the synthesis of substituted pyridines.

One-Pot Multicomponent Syntheses

Multicomponent reactions (MCRs) have become a highly efficient and atom-economical tool in organic synthesis for generating molecular complexity in a single step. bohrium.comresearchgate.net These reactions combine three or more reactants in a single reaction vessel to form a final product that incorporates portions of all the starting materials. bohrium.comnih.gov The synthesis of substituted pyridines is well-suited to MCR strategies, which can be more efficient than traditional multi-step methods by avoiding the isolation of intermediates. bohrium.comresearchgate.net

Various MCRs for pyridine synthesis have been developed, often involving the condensation of aldehydes, active methylene compounds, and an ammonia source under various catalytic conditions. acsgcipr.orgbohrium.com For the synthesis of a precursor to 2-Chloro-4-(phenylthio)pyridine, one could envision a multicomponent strategy using a β-ketothioether, an α,β-unsaturated ketone, and an ammonia equivalent, which would directly assemble the 4-(phenylthio)pyridine core. The inherent convergence and operational simplicity of MCRs make them an attractive option for the rapid construction of diverse pyridine libraries. bohrium.com

| Pyridine Synthesis Approach | Description | Key Features |

| Hantzsch Synthesis | Condensation of an aldehyde, a β-ketoester (2 equiv.), and ammonia. | Forms a dihydropyridine intermediate requiring oxidation. |

| Bohlmann-Rahtz Synthesis | Reaction of an enamine with an α,β-unsaturated ketone. | Directly yields the aromatic pyridine ring. |

| Ring-Closing Metathesis | Cyclization of a nitrogen-containing diene followed by aromatization. | Modern, flexible method for substituted pyridines. rsc.orgorganic-chemistry.org |

| Multicomponent Reactions | One-pot reaction of three or more starting materials. | High efficiency, atom economy, and operational simplicity. bohrium.com |

Introduction of the 2-Chloro Substituent

This synthetic strategy focuses on a pre-existing pyridine ring, typically one already possessing the 4-phenylthio group, and subsequently introducing the chlorine atom at the C2 position. This is often a more common and practical approach, leveraging the well-established chemistry of pyridine functionalization.

Direct Halogenation Strategies

Direct C-H chlorination of a pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. researchgate.net Furthermore, achieving high regioselectivity on an already substituted pyridine can be difficult. acs.org Direct chlorination of pyridine itself with molecular chlorine requires high temperatures and produces a mixture of chlorinated pyridines. wikipedia.orgnih.gov

However, modern methods have been developed to improve regioselectivity. For instance, the use of pyridine N-oxides can activate the ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net A 4-(phenylthio)pyridine N-oxide could potentially be chlorinated at the 2-position with reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), followed by deoxygenation to yield the target compound.

Conversion of Hydroxyl or Amino Precursors to Chloro Groups

A more reliable and widely used method for introducing a chlorine atom at a specific position on the pyridine ring is through the conversion of a precursor functional group, such as a hydroxyl or amino group.

From Hydroxyl Precursors: The conversion of a 2-hydroxypyridine (B17775) (which exists predominantly in its tautomeric pyridone form) to a 2-chloropyridine (B119429) is a standard and high-yielding transformation. wikipedia.org This is typically achieved by treating the corresponding 4-(phenylthio)pyridin-2-one with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) are commonly used for this purpose. wikipedia.orggoogle.com For example, 2-hydroxypyridines can be effectively chlorinated using phosphoryl chloride. wikipedia.org An efficient phosphorus-free method using bis(trichloromethyl) carbonate (BTC) in SOCl₂ has also been developed. researchgate.net

From Amino Precursors: The Sandmeyer reaction is a classic and powerful method for converting an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgnih.gov To synthesize this compound, one would start with 4-(phenylthio)pyridin-2-amine. This amine is first treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), under strongly acidic conditions (e.g., concentrated HCl) at low temperatures to form the corresponding 2-pyridinediazonium salt. nih.gov This unstable intermediate is then immediately treated with a solution of copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group by chloride, releasing nitrogen gas and forming the desired 2-chloropyridine product. wikipedia.orgnih.gov While the classic Sandmeyer reaction is effective, certain aminopyridines can present challenges, though modifications and alternative conditions have been reported to achieve high yields. nih.govactachemscand.org

Regioselective Chlorination Methodologies

Achieving regioselectivity is paramount in the synthesis of specifically substituted pyridines. The methods described above offer inherent regiocontrol.

Precursor-Based Regioselectivity: The most straightforward path to regioselectivity is by using a precursor where the functional group to be replaced is already at the desired position. Synthesizing 4-(phenylthio)pyridin-2-one or 4-(phenylthio)pyridin-2-amine ensures that the subsequent chlorination reaction (via POCl₃ or the Sandmeyer reaction, respectively) will occur exclusively at the C2 position. The synthesis of these precursors, for example 2-chloro-4-aminopyridine, can involve multi-step sequences starting from simpler pyridines. google.com

N-Oxide Directed Chlorination: As mentioned, the use of pyridine N-oxides is a powerful strategy for directing halogenation. The N-oxide group significantly activates the pyridine ring, particularly at the C2 and C4 positions, towards both nucleophilic and electrophilic attack. researchgate.net For a substrate like 4-(phenylthio)pyridine N-oxide, the C4 position is blocked, thereby directing electrophilic chlorinating reagents to the C2 position. A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides under mild conditions provides a practical route to various 2-halo-substituted pyridines. acs.org

| Chlorination Method | Precursor | Key Reagents | Mechanism/Notes |

| Direct Halogenation | 4-(Phenylthio)pyridine | Cl₂, SO₂Cl₂ | Low regioselectivity, harsh conditions often required. |

| N-Oxide Activation | 4-(Phenylthio)pyridine N-oxide | POCl₃, (COCl)₂ | High regioselectivity for the C2 position. researchgate.netacs.org |

| From Hydroxypyridine | 4-(Phenylthio)pyridin-2-one | POCl₃, PCl₅, SOCl₂ | Standard, high-yielding conversion of the pyridone tautomer. wikipedia.org |

| Sandmeyer Reaction | 4-(Phenylthio)pyridin-2-amine | 1. NaNO₂, HCl2. CuCl | Classic diazotization-displacement sequence. wikipedia.orgnih.gov |

Installation of the 4-(Phenylthio) Moiety

The introduction of the phenylthio group at the C4 position of the pyridine ring is a critical step in the synthesis of the target compound. This is primarily accomplished through nucleophilic aromatic substitution, with transition metal-catalyzed methods and radical pathways serving as potential alternatives.

Nucleophilic Aromatic Substitution of Halogenated Pyridines with Thiolates

Nucleophilic aromatic substitution (SNAr) stands as the most prevalent and efficient method for forging the C4-S bond in this compound. This strategy typically employs a dihalogenated pyridine precursor, most commonly 2,4-dichloropyridine (B17371). The underlying principle of this approach is the inherent difference in reactivity between the chlorine atoms at the C2 and C4 positions.

The pyridine nitrogen atom exerts an electron-withdrawing effect, activating the ring towards nucleophilic attack. This effect is more pronounced at the C2 and C4 positions, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. uu.nl In di-substituted pyridines like 2,4-dichloropyridine, the C4 position is generally more reactive towards nucleophiles than the C2 position. nih.govresearchgate.net This regioselectivity allows for a controlled, stepwise reaction.

The reaction is typically carried out by treating 2,4-dichloropyridine with one equivalent of a thiophenolate salt, such as sodium thiophenolate (PhSNa). The thiophenolate is usually generated in situ by reacting thiophenol with a suitable base (e.g., sodium hydride, sodium hydroxide) in a polar aprotic solvent. The greater electrophilicity of the C4 carbon facilitates the selective displacement of the C4-chloride, leaving the C2-chloride intact and yielding the desired product.

| Precursor | Reagent | Base | Solvent | Temperature | Product | Yield |

| 2,4-Dichloropyridine | Thiophenol | NaH | DMF | Room Temp. to 80 °C | This compound | High |

| 2,4-Dichloropyridine | Thiophenol | K₂CO₃ | DMSO | 100 °C | This compound | Good |

| 2-Chloro-4-fluoropyridine | Sodium thiophenolate | - | NMP | 80 °C | This compound | High |

This table presents representative conditions for the SNAr synthesis. Actual yields and optimal conditions may vary based on specific laboratory procedures.

Transition Metal-Catalyzed Coupling Reactions with Thiophenols

As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions offer a powerful tool for C–S bond formation. Both palladium and copper-based catalytic systems are widely used for this purpose, although their application to the regioselective synthesis of this compound from 2,4-dichloropyridine can be challenging.

Copper-catalyzed methods, often referred to as Ullmann-type couplings, can effectively couple aryl halides with thiols. These reactions often utilize a simple copper(I) salt, such as copper(I) iodide (CuI), and a base, sometimes without the need for a specialized ligand. uu.nlrsc.org

Palladium-catalyzed C–S coupling (a variation of the Buchwald-Hartwig amination) provides another route. These reactions typically involve a palladium precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. While highly effective for many substrates, achieving high regioselectivity with a dihalogenated substrate like 2,4-dichloropyridine can be difficult, potentially leading to a mixture of products or substitution at the more reactive C2 position under certain catalytic conditions.

The primary challenge in using these methods for this specific target is controlling the regioselectivity. Unlike the SNAr reaction, where electronic factors of the pyridine ring strongly favor C4 attack, the outcome of a catalytic cycle is influenced by the complex interplay between the metal center, ligands, and substrate, which may not always align to favor exclusive C4 substitution.

Alternative Thiolation Approaches (e.g., radical pathways)

Radical-mediated pathways present a less conventional approach for installing the phenylthio group. These methods typically involve the generation of a thiyl radical (PhS•) from thiophenol or a derivative. Modern photoredox catalysis, using visible light and a suitable photocatalyst, is a common method for generating such radicals under mild conditions. mdpi.combohrium.com

Once generated, the thiyl radical could theoretically engage with a 2-chloropyridine substrate in several ways. One possibility is a radical-nucleophilic aromatic substitution (SRN1) mechanism. Another potential route is the direct C-H thiolation of 2-chloropyridine, where the radical substitutes a hydrogen atom on the ring. However, C-H functionalization reactions on pyridine often suffer from a lack of regioselectivity, potentially yielding a mixture of 3-, 4-, 5-, and 6-thiolated isomers. Controlling this reaction to selectively target the C4 position in the presence of a C2-chloro substituent is a significant synthetic challenge, making this approach less practical for the specific synthesis of this compound compared to the well-established SNAr methodology.

Sequential Functionalization Strategies for this compound Synthesis

The successful synthesis of this compound is a clear illustration of how sequential functionalization and chemoselectivity are leveraged to build complex molecules from simple precursors. The strategy revolves around the use of a precursor with multiple reactive sites and exploiting their differential reactivity.

Ordered Introduction of Substituents

The most logical and widely adopted strategy for synthesizing this compound involves the ordered introduction of its substituents onto the pyridine core, starting with a di-functionalized precursor. The precursor of choice is 2,4-dichloropyridine, which contains leaving groups at the two target positions.

The synthesis leverages the inherently higher reactivity of the C4 position of the pyridine ring toward nucleophilic attack compared to the C2 position. nih.govresearchgate.net This electronic preference dictates the order of substitution. By carefully controlling the reaction stoichiometry and conditions, one equivalent of a sulfur nucleophile (thiophenolate) is introduced first. This nucleophile preferentially attacks the more electrophilic C4 position, displacing the chloride to form the C-S bond. This initial step yields the desired this compound, leaving the less reactive C2-chloro group untouched for potential subsequent transformations. This method is superior to alternative hypothetical routes, such as the chlorination of 4-(phenylthio)pyridine, which would likely suffer from poor regioselectivity and over-reaction.

Chemoselective Transformations on Precursor Molecules

The synthesis of this compound is a prime example of a chemoselective transformation. The starting material, 2,4-dichloropyridine, possesses two similar C-Cl bonds, but they are in chemically distinct environments (C2 vs. C4). The reaction with sodium thiophenolate must selectively target only one of these bonds.

This selectivity is achieved by exploiting the electronic properties of the substrate. The nitrogen heteroatom deactivates the adjacent (ortho) C2 and C6 positions towards nucleophilic attack relative to the C4 (para) position. This leads to the C4 position having a larger coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), marking it as the preferred site for nucleophilic attack. researchgate.netwuxiapptec.com By using controlled conditions, such as limiting the amount of the nucleophile to one equivalent and maintaining moderate temperatures, the reaction can be stopped after the first, faster substitution at C4 occurs, thus preserving the chlorine atom at C2.

| Factor | Influence on Chemoselectivity | Rationale |

| Substrate Electronics | Primary driving force | The C4 position of 2,4-dichloropyridine is inherently more electrophilic and activated towards SNAr than the C2 position. nih.govresearchgate.net |

| Stoichiometry | Critical for control | Using one equivalent of the thiophenolate nucleophile ensures monosubstitution, preventing further reaction at the C2 position. |

| Temperature | Kinetic control | Lower reaction temperatures favor the kinetically preferred product of C4 substitution, minimizing potential side reactions or substitution at C2. |

| Nucleophile | Can influence selectivity | While thiophenolate is highly selective for C4, other nucleophiles might show different selectivity profiles based on steric and electronic factors. nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of this compound often involves the reaction of a precursor like 2,4-dichloropyridine with thiophenol in the presence of a base and an organic solvent. While effective, these methods can generate significant waste and utilize volatile organic compounds (VOCs). Green chemistry seeks to address these shortcomings through innovative synthetic strategies.

A key precursor for this compound is 2,4-dichloropyrimidine, which can be regioselectively synthesized in high yield. digitellinc.com The subsequent nucleophilic substitution with a thiol is a critical step where green methodologies can be implemented.

The elimination of catalysts, particularly those based on heavy metals, is a significant goal in green synthesis as it simplifies purification processes and reduces toxic waste. For the synthesis of pyridine thioethers, catalyst-free approaches are being explored.

One-pot, three-component catalyst-free synthesis has been successfully applied to produce 2-iminothiazoles, demonstrating the feasibility of forming C-S bonds without a catalyst. nih.gov This approach, which relies on the inherent reactivity of the starting materials under specific conditions, could potentially be adapted for the synthesis of this compound. The reaction would likely proceed by activating the precursor, 2,4-dichloropyridine, to facilitate a nucleophilic attack by thiophenol without the need for a metallic or organometallic catalyst.

Research into catalyst-free multicomponent polymerizations has also shown the formation of complex molecules at room temperature, suggesting that under the right conditions, the inherent reactivity of the precursors can be harnessed, avoiding the need for external catalysts.

A significant portion of chemical waste is generated from the use of organic solvents. Therefore, developing solvent-free or aqueous-based synthetic routes is a major focus of green chemistry.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often, faster reaction times. The synthesis of various pyridine derivatives has been successfully demonstrated under solvent-free conditions. conicet.gov.arrsc.orgrsc.orgtandfonline.com For the synthesis of this compound, a solvent-free approach would involve the direct reaction of 2,4-dichloropyridine with thiophenol, likely with a solid-supported base to facilitate the reaction. This method eliminates the need for potentially hazardous organic solvents, making the process inherently greener. ijarsct.co.in

| Reactants | Conditions | Product | Advantages |

| Enolisable ketone, Benzaldehyde | Solvent-free, Aldol condensation followed by Michael addition | Diketone (precursor to pyridine) | Quantitative formation, leads to >80% overall yield of pyridine. rsc.org |

| Pyridine N-oxides, Dialkylcyanamides | Solvent- and halide-free | Pyridine-2-yl substituted ureas | Atom-economical, good-to-high yields (63-92%). rsc.org |

| Aromatic aldehydes, 2,3-dihydroinden-1-one, NH4OAc | Solvent-free, heating | 1-aryldiindeno[1,2-b:2',1'-e]pyridine derivatives | Excellent yields, easy setup, mild conditions. tandfonline.com |

Aqueous Reaction Systems:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the reactants for the synthesis of this compound may have limited solubility in water, techniques such as phase-transfer catalysis or the use of co-solvents can facilitate reactions in aqueous media. The shift toward water-based reaction conditions is a key advantage of green pyridine synthesis, as it mitigates the environmental pollution and health risks associated with toxic organic solvents. ijarsct.co.in

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy are inherently greener as they generate less waste. The synthesis of this compound from 2,4-dichloropyridine and thiophenol is a substitution reaction.

The theoretical atom economy can be calculated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

| Reaction Type | Atom Economy | Green Chemistry Relevance |

| Addition Reactions | High (often 100%) | Ideal for minimizing waste as all reactant atoms are incorporated into the product. researchgate.net |

| Substitution Reactions | Moderate | Byproducts are formed, but atom economy can be improved by choosing reagents that lead to useful or easily recyclable byproducts. |

| Elimination Reactions | Low | Significant portion of the starting material is eliminated as waste. |

Process Intensification:

Process intensification involves developing smaller, more efficient, and often safer production methods. This can be achieved through technologies like microreactors and continuous flow chemistry. These technologies offer better control over reaction parameters, leading to higher yields, reduced side reactions, and improved safety. For the synthesis of this compound, a continuous flow process could allow for the rapid and safe mixing of reagents at elevated temperatures and pressures, potentially accelerating the reaction and minimizing the formation of impurities.

Reactivity and Mechanistic Investigations of 2 Chloro 4 Phenylthio Pyridine

Reactions Involving the Chlorine Substituent

The chlorine atom on the pyridine (B92270) ring is an effective leaving group, making this position a prime site for chemical modification.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those that are electron-deficient. The pyridine ring, being inherently electron-poor, facilitates such reactions.

The SNAr reactions of 2-chloropyridines are influenced by the nature of the attacking nucleophile. Generally, more nucleophilic species react more readily. For instance, strong nucleophiles like sodium amide can react with pyridine to form 2-aminopyridine (B139424) in the Chichibabin reaction. pearson.com The reactivity of nucleophiles in SNAr reactions is a key area of study, and while specific studies on 2-Chloro-4-(phenylthio)pyridine are not abundant in the provided results, general principles of SNAr on halopyridines can be applied. The reactivity generally follows the trend of Ar-F >> Ar-Cl ~ Ar-Br. chemrxiv.org The reaction rate is also significantly affected by the electronic properties of the substituents on the pyridine ring. chemrxiv.org

In the context of fused pyrimidine (B1678525) systems, which share electronic similarities with pyridines, nucleophilic attack is generally favored at the C-4 position when identical leaving groups are present at C-2 and C-4. nih.gov This preference is attributed to the electronic properties of the heterocyclic system.

The efficiency of SNAr reactions is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of a base. For instance, in the SNAr reaction of 2,4,5-trichloropyrimidine (B44654) with pyrrolidine, the choice of base and solvent system significantly impacts the reaction outcome. rsc.org The use of aqueous media, sometimes with additives like hydroxypropyl methylcellulose (B11928114) (HPMC), has been explored to facilitate SNAr reactions under mild conditions. rsc.org The solvent can also influence the tautomeric equilibrium of the substrate, which in turn can affect the site of nucleophilic attack. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.gov

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov The oxidative addition is often the rate-determining step, with the reactivity of the halide decreasing in the order I > OTf > Br > Cl. libretexts.org

For less reactive chlorides like 2-chloropyridines, the choice of catalyst system is critical. Highly active catalysts, often employing bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are required to achieve efficient coupling. researchgate.netresearchgate.net The development of such catalysts has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates. nih.gov The reaction conditions, including the base, solvent, and temperature, must be carefully optimized for each specific substrate combination. nih.govresearchgate.net For instance, the coupling of 2-chloropyridine (B119429) with arylboronic acids has been successfully achieved in aqueous media using specific palladium-NHC catalysts. researchgate.net

Interactive Table: Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives with Arylboronic Acids. researchgate.net Note: The following is a representative table based on literature data for similar systems and is intended to be illustrative.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | [Pd(NHC)(cinn)Cl] | NaHCO₃ | H₂O | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 78 |

Reductive Dehalogenation and Hydrogenation Reactions

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. epa.gov For a compound like this compound, this would convert it to 4-(phenylthio)pyridine. This transformation can be achieved using various methods:

Catalytic Hydrogenation: This classic method involves reacting the substrate with hydrogen gas (H₂) over a transition metal catalyst, such as palladium on carbon (Pd/C). A base like sodium acetate (B1210297) or triethylamine (B128534) is often added to neutralize the HCl formed during the reaction.

Hydride Transfer: Reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst and a fluoride (B91410) source can efficiently reduce aryl chlorides under mild conditions. This method shows good functional group tolerance and is effective even for substrates like 2-chloropyridine, which can be challenging for other systems. msu.edu

Dissolving Metal Reduction: Systems like sodium in liquid ammonia (B1221849) can also effect dehalogenation, although the harsh conditions may not be compatible with all functional groups.

Reactions Involving Activated C-Cl Bonds

The C-Cl bond at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, particularly when the attack occurs at the C-2 or C-4 positions. youtube.comstackexchange.comquora.com This allows the negative charge in one of the resonance structures of the intermediate to be placed on the electronegative nitrogen atom, providing significant stabilization. stackexchange.comvaia.com

Therefore, this compound can react with strong nucleophiles, such as alkoxides, thiolates, or amines, to displace the chloride and form a new bond at the C-2 position. youtube.com While transition metal catalysis (like the Buchwald-Hartwig reaction) is often more general and proceeds under milder conditions for amine nucleophiles, direct SNAr can be a viable, catalyst-free alternative, especially with highly nucleophilic reagents or under more forcing thermal conditions. The outcome and feasibility depend on the nucleophile's strength and the specific reaction conditions employed.

Reactions Involving the Phenylthio Substituent

The phenylthio group (-S-Ph) is a dominant center of reactivity in this compound. The sulfur atom, with its available lone pairs of electrons, can be readily oxidized to higher oxidation states. Conversely, the carbon-sulfur bond can be cleaved under reductive conditions.

Oxidation Reactions of the Thioether Moiety

The oxidation of the thioether in this compound can be controlled to selectively yield either the corresponding sulfoxide (B87167) or sulfone. This progressive oxidation allows for the fine-tuning of the electronic properties of the pyridine ring system.

The partial oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom and significantly alters the electronic nature of the substituent. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation to the sulfone. A common and effective reagent for this purpose is meta-chloroperbenzoic acid (m-CPBA).

While specific studies on this compound are not extensively documented in the surveyed literature, the synthesis of the analogous compound, 2-chloro-5-(phenylsulfinyl)pyridine, provides a clear precedent. In this procedure, the corresponding thioether is treated with one equivalent of 85% m-CPBA in a suitable solvent at room temperature. prepchem.com The reaction is generally clean and efficient, yielding the sulfoxide after a simple work-up to remove the meta-chlorobenzoic acid byproduct. prepchem.com The reaction proceeds via electrophilic attack of the peroxy acid oxygen on the sulfur atom.

Table 1: Illustrative Conditions for Selective Oxidation to Sulfoxide

| Reactant | Reagent | Solvent | Temperature | Product | Reference |

| 2-Chloro-5-(phenylthio)pyridine | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | Room Temp. | 2-Chloro-5-(phenylsulfinyl)pyridine | prepchem.com |

This table illustrates a representative procedure for a closely related isomer, which is expected to be directly applicable to this compound.

Further oxidation of the thioether or the intermediate sulfoxide leads to the formation of the corresponding sulfone, 2-chloro-4-(phenylsulfonyl)pyridine. In this species, the sulfur atom is in its highest oxidation state (+6). Sulfones are generally very stable compounds. The phenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring.

The complete oxidation requires more forcing conditions or a higher stoichiometry of the oxidizing agent compared to sulfoxide synthesis. A variety of reagents can accomplish this transformation, with hydrogen peroxide, often in the presence of a catalyst, being a common choice. wikipedia.org For instance, the use of 30% hydrogen peroxide catalyzed by niobium carbide is an efficient method for converting sulfides to sulfones. wikipedia.org Another effective system is the use of urea-hydrogen peroxide in combination with phthalic anhydride, which provides a metal-free oxidation pathway. wikipedia.org

Table 2: Common Reagents for the Oxidation of Thioethers to Sulfones

| Oxidizing System | Typical Conditions | Notes | Reference |

| H₂O₂ / Tantalum Carbide (TaC) | Room Temperature | Niobium carbide as catalyst also yields sulfones. wikipedia.org | wikipedia.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate | Metal-free and environmentally benign. wikipedia.org | wikipedia.org |

| Potassium Permanganate (KMnO₄) | Supported on MnO₂ | Can be performed under solvent-free conditions. wikipedia.org | wikipedia.org |

| 2,2,2-Trifluoroacetophenone / H₂O₂ | Varies | Organocatalytic system; selectivity for sulfone depends on conditions. wikipedia.org | wikipedia.org |

This table presents general methods applicable to the oxidation of thioethers to sulfones.

Oxidative cleavage of the carbon-sulfur bond in thioethers is a more drastic transformation that results in the complete removal of the sulfur-containing moiety. These reactions typically require strong oxidizing conditions and often proceed through sulfoxide or sulfone intermediates. While specific examples for this compound are not prominent in the literature, general methods for C-S bond cleavage exist. For instance, certain reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been shown to mediate the selective cleavage of C(sp³)–S bonds in thioethers to form disulfides. organic-chemistry.org Photochemical methods can also induce C-S bond cleavage in thioethers, often proceeding through ultrafast fragmentation following electronic excitation. rsc.org However, the cleavage of the more robust Aryl-S bond, as present in this compound, generally requires harsher conditions.

Desulfurization Reactions (e.g., Raney Nickel, Hydride Reductions)

Desulfurization involves the reductive cleavage of the carbon-sulfur bonds, effectively replacing the phenylthio group with a hydrogen atom. This reaction would convert this compound into 2-chloropyridine. The most common reagent for this transformation is Raney Nickel.

Raney Nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. researchgate.net It is typically used in its "activated" form, which contains adsorbed hydrogen. researchgate.net The general mechanism of Raney Nickel desulfurization involves the hydrogenolysis of the C-S bond. researchgate.net The reaction is usually carried out by heating the substrate with a slurry of Raney Nickel in a suitable solvent, such as ethanol. researchgate.net

Table 3: General Protocol for Raney Nickel Desulfurization

| Substrate Type | Reagent | Solvent | General Conditions | Product Type | Reference |

| Organic Thioether | Raney Nickel (Ni(H)) | Ethanol or similar | Heating/Reflux | Corresponding hydrocarbon | researchgate.net |

Applying this to the target compound, the expected reaction would be:

This compound + Raney Ni → 2-Chloropyridine + (NiS + Benzene)

While this reaction is synthetically useful for removing sulfur, its application to this compound would likely be for structural confirmation rather than a primary synthetic route to the simpler 2-chloropyridine.

Rearrangement Reactions Involving the Sulfur Atom

Rearrangement reactions involving the sulfur atom in aryl thioethers are less common than oxidation or desulfurization but can occur under specific conditions, often mediated by acids or upon photochemical induction. For instance, Lewis acid treatment of α-chlorosulfides derived from phenylthio-substituted dihydrofuranones has been shown to induce elimination and aryl group migrations. nih.gov

Another class of relevant transformations is sigmatropic rearrangements. While a direct analogue for this compound is not readily found, the wikipedia.orgwikipedia.org-sigmatropic rearrangement is a well-known process in related systems. For example, the Boekelheide reaction involves the [3.3]-sigmatropic rearrangement of an acylated α-picoline-N-oxide to furnish a substituted hydroxymethylpyridine. wikipedia.org Although mechanistically distinct, this highlights the propensity for rearrangement in pyridine derivatives.

For this compound itself, a potential, albeit hypothetical, rearrangement could involve the migration of the phenyl group from the sulfur to an adjacent carbon atom of the pyridine ring under specific catalytic or photochemical conditions. However, there is no specific evidence in the surveyed literature to support this for the title compound. Such rearrangements are generally not well-represented by simple electron transfers and are better understood through the lens of orbital interactions in pericyclic reactions. pharmaffiliates.com

Reactions of the Aromatic Ring of the Phenylthio Group

The phenyl ring of the phenylthio substituent is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) itself. This is due to the deactivating effect of the sulfur atom, which draws electron density from the ring. However, the sulfur can also stabilize adjacent positive charges through resonance, directing incoming electrophiles to the ortho and para positions.

Oxidation of the sulfur atom significantly alters the reactivity of the phenyl ring. The resulting sulfoxide and sulfone groups are strongly electron-withdrawing, further deactivating the ring towards electrophilic attack and directing incoming nucleophiles to the meta position.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, compounded by the electron-withdrawing chloro substituent, renders the ring generally unreactive towards electrophilic attack but susceptible to nucleophilic substitution and metallation.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring of this compound is a challenging transformation. The electron-deficient nature of the ring system deactivates it towards attack by electrophiles. quimicaorganica.orgyoutube.com Reactions such as nitration or halogenation, if they proceed, typically require harsh conditions and tend to occur at the C-3 and C-5 positions, which are the least deactivated. quimicaorganica.org

To enhance the reactivity of the pyridine ring towards electrophiles, the nitrogen atom can be oxidized to form the corresponding N-oxide. quimicaorganica.org The N-oxide group is electron-donating, thereby activating the ring, particularly at the C-4 position, for electrophilic substitution. quimicaorganica.org Subsequent deoxygenation can restore the pyridine ring.

Metallation Reactions (e.g., Directed ortho-Metallation)

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of pyridine rings. In the case of this compound, the chloro and phenylthio substituents can potentially direct the metallation. The relative directing ability of these groups and the reaction conditions will determine the site of lithiation. The phenylthio group, with its sulfur atom capable of coordinating with the lithium reagent, can act as a directing group. However, the chlorine atom at the 2-position is also known to direct metallation to the adjacent C-3 position. The interplay between these directing groups would dictate the regiochemical outcome of the metallation.

Reactions at the Pyridine Nitrogen Atom (e.g., N-Oxidation, N-Alkylation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles.

N-Oxidation: As previously mentioned, the pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. researchgate.net The resulting N-oxide is a versatile intermediate for further functionalization of the pyridine ring.

N-Alkylation and Quaternization: The pyridine nitrogen can be alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. researchgate.net These salts exhibit increased reactivity of the pyridine ring towards nucleophilic attack. The quaternization process enhances the electron-deficient character of the ring, facilitating the displacement of leaving groups, such as the chlorine atom at the C-2 position.

Cascade Reactions and Tandem Transformations Involving Multiple Functional Groups

The presence of multiple reactive sites in this compound—the chloro substituent, the phenylthio group, and the pyridine ring—opens up possibilities for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a reaction sequence could be initiated by a nucleophilic attack at the C-2 position, displacing the chlorine atom. The newly introduced functionality could then participate in a subsequent intramolecular reaction with the phenylthio group or another part of the molecule. While specific examples for this compound are not extensively documented, the potential for such transformations exists, offering efficient pathways to complex heterocyclic structures. researchgate.net

Stereoselective Transformations (if applicable to chiral derivatives or intermediates)

While this compound itself is achiral, stereoselective transformations can be envisioned for its chiral derivatives or in reactions that generate chiral centers. For example, if the phenyl group of the phenylthio moiety were to be substituted with a chiral auxiliary, this could influence the stereochemical outcome of reactions on the pyridine ring.

Furthermore, the synthesis of chiral derivatives of this compound, such as those with a chiral substituent on the pyridine or phenyl ring, would allow for their use in asymmetric synthesis. The development of stereoselective reactions involving this scaffold could lead to the synthesis of enantiomerically enriched compounds with potential applications in medicinal chemistry and materials science.

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," no specific experimental ¹H NMR, ¹³C NMR, 2D NMR, or high-resolution mass spectrometry (HRMS) data for this exact molecule could be located in the available scientific literature and databases.

However, detailed spectroscopic information is available for a closely related synthetic analogue, 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile . This compound shares the key phenylthio-substituted pyridine core, making its structural analysis relevant.

If you would like to proceed, an article can be generated focusing on the spectroscopic and structural elucidation of this analogue, for which detailed data tables and research findings can be provided. Please confirm if you wish to receive an article on 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile instead.

Spectroscopic and Structural Elucidation Studies of 2 Chloro 4 Phenylthio Pyridine and Its Synthetic Analogues

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. researchgate.net By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a detailed fragmentation pathway can be mapped, providing unambiguous confirmation of the compound's structure.

In the analysis of 2-Chloro-4-(phenylthio)pyridine, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The subsequent collision-induced dissociation (CID) would likely initiate fragmentation at the weakest bonds and most stable leaving groups. The favored fragmentation pathway for similar protonated pyridinium (B92312) cations is often a homolytic cleavage. researchgate.net

A plausible fragmentation pathway for this compound would involve the following key steps:

Cleavage of the C-S Bond: The bond between the pyridine (B92270) ring and the sulfur atom is a likely point of initial fragmentation. This can occur in two ways:

Loss of the phenylthio radical (•SPh), leading to a 2-chloro-pyridinium ion.

Loss of the thiophenol molecule (HSPh), resulting in a charged 2-chloro-dehydropyridine species.

Cleavage of the Ph-S Bond: Fragmentation could also occur at the sulfur-phenyl bond, leading to the loss of the phenyl radical (•C₆H₅) and formation of a [M - C₆H₅]⁺ ion.

Loss of Chlorine: The loss of a chlorine radical (•Cl) from the precursor or a major fragment ion is another expected pathway.

Pyridine Ring Fragmentation: Subsequent fragmentation events would involve the characteristic cleavage of the pyridine ring itself, often leading to the loss of molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), which is typical for azaheterocycles. researchgate.net

The accurate mass measurement of these fragment ions, achievable with high-resolution mass spectrometers like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), allows for the determination of the elemental composition of each fragment, further solidifying the structural assignment and distinguishing between potential isomeric structures. researchgate.net

Table 1: Plausible MS/MS Fragmentation of this compound This table presents a hypothetical fragmentation pattern based on common pathways for similar structures.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 224.02 | 188.04 | HCl | [C₁₁H₈NS]⁺ |

| 224.02 | 147.01 | C₆H₅• | [C₅H₄ClNS]⁺ |

| 224.02 | 115.01 | C₆H₅S• | [C₅H₄ClN]⁺ |

| 224.02 | 77.04 | C₅H₄ClNS• | [C₆H₅]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Byproducts

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for assessing the purity of volatile and thermally stable compounds like this compound. nih.gov The technique separates components of a mixture in the gas chromatograph before they are detected and identified by the mass spectrometer. This is crucial for quality control in synthetic chemistry.

For purity assessment, a sample of the synthesized this compound is injected into the GC-MS system. The resulting total ion chromatogram (TIC) would ideally show a single, sharp peak corresponding to the target compound. The presence of additional peaks indicates impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for a quantitative estimation of purity.

A common synthetic route to this compound is the nucleophilic aromatic substitution of 2,4-dichloropyridine (B17371) with thiophenol. GC-MS analysis is critical for monitoring the reaction and identifying potential byproducts. researchgate.netresearchgate.net

Potential byproducts that could be identified include:

Unreacted Starting Materials: 2,4-Dichloropyridine and Thiophenol.

Isomeric Product: 4-Chloro-2-(phenylthio)pyridine, resulting from the substitution at the C-2 position.

Disubstituted Product: 2,4-Bis(phenylthio)pyridine, if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

Side-products from Thiophenol: Diphenyl disulfide, formed by the oxidation of thiophenol.

The mass spectrum of each separated component can be compared against spectral libraries (like NIST) or interpreted to confirm the identity of these byproducts. nih.gov This information is vital for optimizing reaction conditions to maximize the yield of the desired product and simplify its purification.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification (e.g., C-Cl, C-S, Pyridine Ring Modes)

The vibrational spectrum of this compound is characterized by contributions from the 2-chloropyridine (B119429) moiety and the phenylthio group.

Pyridine Ring Modes: The pyridine ring exhibits several characteristic vibrations. Ring stretching vibrations (νC=C, νC=N) typically appear in the 1610-1430 cm⁻¹ region. researchgate.netresearchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is a strong and sharp band often seen in the Raman spectrum around 990-1030 cm⁻¹. researchgate.netresearchgate.net The presence of substituents influences the exact position and intensity of these bands.

C-Cl Stretching: The carbon-chlorine stretching vibration (νC-Cl) for chloropyridines is typically observed in the 800-600 cm⁻¹ range. Its exact frequency is sensitive to the substitution pattern on the pyridine ring.

C-S Stretching: The carbon-sulfur stretching vibration (νC-S) is generally a weak to medium band in the IR spectrum, appearing in the 710-570 cm⁻¹ region.

Aromatic C-H Modes: Both the pyridine and phenyl rings contribute to C-H stretching vibrations (νC-H) above 3000 cm⁻¹. Out-of-plane (γC-H) and in-plane (βC-H) bending vibrations appear in the fingerprint region (below 1500 cm⁻¹), and their patterns can provide information about the substitution on both aromatic rings.

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on data for analogous compounds. aps.orgresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1610 - 1430 | Medium to Strong |

| Ring Breathing | Pyridine Ring | 1030 - 990 | Strong (Raman) |

| C-H In-plane Bend | Aromatic Rings | 1300 - 1000 | Medium |

| C-H Out-of-plane Bend | Aromatic Rings | 900 - 675 | Strong (IR) |

| C-Cl Stretch | Aryl-Cl | 800 - 600 | Strong (IR) |

| C-S Stretch | Aryl-S | 710 - 570 | Weak to Medium |

Insights into Molecular Structure and Conformation from Vibrational Signatures

Beyond functional group identification, vibrational spectra offer insights into the three-dimensional structure of the molecule. For this compound, a key conformational parameter is the dihedral angle between the plane of the pyridine ring and the plane of the phenyl ring.

This conformation influences the extent of electronic conjugation through the sulfur atom. Changes in this dihedral angle would affect the vibrational coupling between the two rings. For instance, certain out-of-plane bending modes can be particularly sensitive to conformational changes. By comparing the experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), it is possible to predict the most stable conformation of the molecule. researchgate.net The agreement between the calculated and observed vibrational frequencies serves as a strong validation of the proposed molecular structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophoric groups.

Analysis of Electronic Transitions and Chromophoric Properties of the Conjugated System

The UV-Vis spectrum of this compound is expected to be more complex than that of unsubstituted pyridine due to the presence of the chloro and phenylthio substituents, which act as chromophores and auxochromes.

Pyridine itself exhibits two main absorption bands in the UV region:

A relatively weak band corresponding to an n→π* transition (excitation of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital), typically found around 270 nm in non-polar solvents. researchgate.net

A stronger band related to a π→π* transition (excitation of an electron from a bonding π orbital to an anti-bonding π* orbital) around 250 nm. researchgate.netnist.gov

In this compound, the chromophoric system is extended. The sulfur atom, with its lone pairs of electrons, can participate in conjugation with both the pyridine and phenyl rings. This extended conjugation, along with the auxochromic effect of the chlorine atom, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to pyridine. researchgate.net

The n→π* transition may also be affected, often showing a blue shift (hypsochromic shift) in polar solvents due to the stabilization of the n-orbital. researchgate.net The analysis of these electronic transitions is crucial for understanding the electronic structure and the interaction between the different parts of the molecule.

Table 3: Expected Electronic Transitions for this compound This table presents predicted absorption maxima based on the properties of related compounds. researchgate.netnist.gov

| Transition Type | Description | Parent Compound λmax (Pyridine) | Expected λmax for this compound | Effect |

|---|---|---|---|---|

| π → π | Excitation of π electron | ~250 nm | > 250 nm | Bathochromic Shift (Red Shift) |

| n → π | Excitation of N lone pair electron | ~270 nm | ~270-280 nm | Slight shift, solvent dependent |

Application in Reaction Monitoring and Quantitative Analysis of Derivatives

While specific methods for monitoring the synthesis of this compound and the quantitative analysis of its derivatives are not documented, general principles of spectroscopic analysis are widely applied to similar pyridine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and UV-Visible spectroscopy are instrumental in real-time reaction monitoring and quantification. beilstein-journals.orgresearchgate.net

For instance, in the synthesis of related pyridine compounds, ¹H NMR spectroscopy can be used to track the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and optimization of reaction conditions. beilstein-journals.org Stacked plots of ¹H NMR spectra recorded over time can provide a visual representation of the reaction progress. beilstein-journals.org

Quantitative analysis of derivatives of this compound would likely employ these same spectroscopic techniques. By creating calibration curves with known concentrations of a purified standard, the concentration of the derivative in a sample can be accurately determined by measuring its spectroscopic response.

X-ray Crystallography

No published X-ray crystallographic data for this compound could be located. However, analysis of analogous structures provides a strong basis for predicting its solid-state molecular structure and intermolecular interactions.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For a molecule like this compound, obtaining a suitable single crystal would be the first and most critical step. This would involve the synthesis of the compound and subsequent crystallization, often through slow evaporation of a solvent. researchgate.net Once a suitable crystal is obtained, SC-XRD analysis would provide the exact atomic coordinates, defining the molecular structure with high precision. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Based on crystallographic data of analogous pyridine and thiophene (B33073) derivatives, we can predict the expected bond lengths and angles for this compound. psu.edursc.org

The pyridine ring is expected to be planar. The C-Cl bond length would likely be in the range of typical aromatic C-Cl bonds. The C-S bond connecting the pyridine and phenyl rings and the S-C bonds within the phenyl ring will have lengths characteristic of thioether linkages. The bond angles within the pyridine and phenyl rings will be approximately 120°, consistent with sp² hybridization, with some distortion due to the substituents.

A hypothetical table of selected bond lengths and angles is presented below, derived from data for similar structures.

| Parameter | Predicted Value | Reference Analogues |

| C-Cl Bond Length (Å) | ~1.74 | 2-chloropyridine derivatives researchgate.net |

| C-S Bond Length (Å) | ~1.77 | Aryl thioethers |

| Pyridine C-N Bond Length (Å) | ~1.34 | Substituted pyridines nih.gov |

| Pyridine C-C Bond Length (Å) | ~1.39 | Substituted pyridines nih.gov |

| C-S-C Bond Angle (°) | ~104 | Diaryl sulfides |

| Pyridine Ring Angles (°) | ~118-122 | Substituted pyridines nih.gov |

Interactive Data Table: Predicted Bond Parameters for this compound

| Bond/Angle | Predicted Value |

| C-Cl Bond Length (Å) | 1.74 |

| C-S Bond Length (Å) | 1.77 |

| Pyridine C-N Bond Length (Å) | 1.34 |

| Pyridine C-C Bond Length (Å) | 1.39 |

| C-S-C Bond Angle (°) | 104 |

| Pyridine Ring Angles (°) | 120 |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a variety of non-covalent interactions. Based on studies of similar molecules, we can anticipate the presence of several key intermolecular forces. researchgate.netresearchgate.net

π-π Stacking: The aromatic pyridine and phenyl rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. researchgate.net

C-H···π Interactions: Hydrogen atoms attached to the carbon atoms of one molecule can interact with the π-electron clouds of the aromatic rings of a neighboring molecule.

Halogen Bonding: The chlorine atom could participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with a nucleophilic atom, such as the nitrogen of a neighboring pyridine ring. nih.gov

Computational and Theoretical Investigations of 2 Chloro 4 Phenylthio Pyridine

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable in modern chemistry for predicting molecular properties and reaction mechanisms. rsc.orgrsc.org These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecules that may be challenging to study experimentally.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometries and electronic structures of molecules. nih.gov By approximating the electron density, DFT can provide accurate descriptions of molecular properties with a reasonable computational cost. acs.org

For substituted pyridines, DFT calculations, often employing hybrid exchange-correlation functionals, have demonstrated high accuracy in predicting geometries and electronic properties. acs.orgnih.gov In the case of 2-Chloro-4-(phenylthio)pyridine, DFT would be used to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's shape. nih.gov

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a key output of DFT calculations. scispace.com This information is crucial for understanding the molecule's reactivity and spectroscopic properties. For instance, DFT can reveal how the electron-withdrawing nature of the chlorine atom and the electron-donating or -withdrawing potential of the phenylthio group influence the electron density distribution within the pyridine (B92270) ring. nih.govacs.org

Table 1: Representative Optimized Geometrical Parameters for Substituted Pyridines (Illustrative)

| Parameter | 2-chloropyridine (B119429) | 4-methoxypyridine (B45360) | This compound (Predicted) |

| C2-Cl Bond Length (Å) | ~1.73 | - | ~1.74 |

| C4-S Bond Length (Å) | - | - | ~1.78 |

| S-C(phenyl) Bond Length (Å) | - | - | ~1.77 |

| C2-N-C6 Angle (°) | ~117 | ~117 | ~117 |

| C3-C4-C5 Angle (°) | ~119 | ~118 | ~118 |

Note: The values for this compound are predictive and would be determined by specific DFT calculations. Data for related compounds like 2-chloropyridine and 4-methoxypyridine are used for illustrative comparison. sigmaaldrich.com

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure characterizations. rsc.org

While computationally more demanding than DFT, ab initio methods are often used to benchmark the results of less expensive methods and to obtain very precise data for smaller molecules. For a molecule like this compound, high-level ab initio calculations could be employed to refine the understanding of its electronic states, ionization potential, and electron affinity. These calculations would provide a more rigorous description of electron correlation effects, which can be important for accurately predicting certain molecular properties.

Conformational Analysis and Energy Landscapes Mapping

The presence of the flexible phenylthio group in this compound introduces the possibility of different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. nih.gov This is achieved by mapping the potential energy surface of the molecule as a function of its rotatable bonds. rsc.org

For this compound, the key dihedral angles to consider are those around the C4-S and S-C(phenyl) bonds. By systematically rotating these bonds and calculating the energy at each step using quantum chemical methods, an energy landscape can be generated. nih.gov The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them. rsc.org This analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can interconvert between them. Studies on similar molecules have shown that even subtle changes in substitution can significantly alter the conformational preferences. beilstein-journals.org

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orgyoutube.com

HOMO-LUMO Analysis for Reactivity Prediction and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of MO theory, often referred to as the frontier orbitals. The energy and shape of these orbitals are critical for predicting a molecule's reactivity and its electronic transitions. researchgate.netnih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, making it a good indicator of nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and its ability to be electronically excited. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the presence of the chlorine atom and the sulfur atom will influence the localization of these orbitals. wuxibiology.com Analysis of the HOMO and LUMO can also predict the wavelengths of light the molecule will absorb in its UV-Vis spectrum, corresponding to electronic transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov

Table 2: Calculated Frontier Orbital Energies for Related Pyridine Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | ~ -6.5 | ~ 0.5 | ~ 7.0 |

| 2-Chloropyridine | ~ -6.8 | ~ -0.2 | ~ 6.6 |

| 4-(Methylthio)pyridine | ~ -6.2 | ~ 0.3 | ~ 6.5 |

| This compound (Predicted) | ~ -6.4 | ~ -0.1 | ~ 6.3 |

Note: These are representative values and the actual energies for this compound would be determined through specific calculations. The trend suggests that the combination of substituents in this compound would likely result in a smaller HOMO-LUMO gap compared to pyridine itself.

Electrostatic Potential Surface Mapping for Charge Distribution and Interaction Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and identifying sites for electrostatic interactions. nih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of positive, negative, and neutral potential.

For this compound, the MEP surface would likely show regions of negative potential (electron-rich) around the nitrogen atom of the pyridine ring and potentially the sulfur atom, making these sites susceptible to electrophilic attack or hydrogen bonding. libretexts.orgscribd.com Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms and potentially near the chlorine atom, indicating sites for nucleophilic attack. nih.gov This visual representation of the molecule's charge distribution provides a powerful guide for predicting its intermolecular interactions and chemical reactivity. nih.gov

Analysis of Aromaticity and Electron Delocalization within the Pyridine Ring

The aromaticity of the pyridine ring in this compound is a key determinant of its chemical properties and reactivity. Computational methods are powerful tools for quantifying the extent of electron delocalization. Aromaticity is typically assessed using several descriptors.

Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA) index. HOMA analysis is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or olefinic character. For this compound, the individual bond lengths of the pyridine ring would be computed, typically using Density Functional Theory (DFT), and used to calculate the HOMA index.

Analysis of the electron localization function (ELF) and atoms in molecules (AIM) theory can also provide insights into the delocalization of electrons within the pyridine ring, mapping the basins of electron density and characterizing the nature of the chemical bonds.

Computational Mechanistic Studies

Computational chemistry provides a framework to explore the reaction mechanisms involving this compound, offering insights into reactivity, selectivity, and the influence of various factors on the reaction outcome.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution at the C2 position, computational methods can be used to locate the corresponding transition state (TS). A transition state is a first-order saddle point on the potential energy surface. Its geometry is optimized, and a frequency calculation is performed to confirm its nature, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state forwards to the products and backwards to the reactants. This confirms that the identified transition state correctly connects the intended reactants and products, providing a detailed picture of the molecular geometry changes throughout the reaction. For a substitution reaction, the IRC would visualize the approach of the nucleophile, the formation of the Meisenheimer-like intermediate, and the departure of the chloride leaving group.

Calculation of Reaction Barriers and Kinetic Parameters

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). This barrier is a critical parameter for predicting the reaction rate. Using the energies obtained from DFT calculations, the enthalpy of activation (ΔH‡) and Gibbs free energy of activation (ΔG‡) can also be determined. A representative reaction, nucleophilic substitution by a generic nucleophile (Nu-), is depicted below.

Table 1: Illustrative Calculated Energy Profile for a Hypothetical Nucleophilic Substitution Reaction

| Species/State | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| Transition State | [C11H8ClN(Nu)S]-‡ | +15 to +25 |

| Intermediate | Meisenheimer Complex | -5 to +5 |

| Products | 2-(Nu)-4-(phenylthio)pyridine + Cl- | Varies with Nu- |

Note: The values in this table are hypothetical and represent typical ranges for such reactions. They are not based on actual calculations for this compound.

From these energy barriers, kinetic parameters can be estimated using Transition State Theory (TST). The rate constant (k) can be calculated, providing a quantitative measure of the reaction's feasibility under given conditions.

Solvent Effects and Catalytic Cycle Modeling

Solvent plays a crucial role in many chemical reactions. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a Polarizable Continuum Model (PCM) . PCM models the solvent as a continuous medium with a specific dielectric constant, which is computationally less expensive. Comparing gas-phase calculations with those including a solvent model reveals the extent to which the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the reaction barrier.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for structure elucidation and for interpreting experimental data.